molecular formula C12H11FN2O3 B1415263 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172231-06-9

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1415263
CAS No.: 1172231-06-9
M. Wt: 250.23 g/mol
InChI Key: CYRVFNZBVRWBGQ-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an ethoxy group and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases makes it a valuable compound for therapeutic research and drug development .

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRVFNZBVRWBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

D2 (38 mmol, 1.0 eq.) and aq. KOH-solution (3M, 190 mmol, 5.0 eq.) in EtOH (152 mL) were heated for 45 min at 50° C. The mixture was cooled to RT and diluted with DCM and water. The aq. phase was washed a second time with DCM. The aq. phase was acidified with aq. HCl-solution (1N) to pH=1 and extracted with EtOAc. The combined organic phase was washed with brine and dried over Na2SO4. Removal of the solvent yielded the product D3 as a brown solid (8.88 g, 93% over 2 steps). 1H NMR (400 MHz, d6-DMSO, 300K) δ 1.34 (t, J=7.0 Hz, 3H), 4.02 (q, J=7.0 Hz, 2H), 7.37 (dd, J=J=9.0 Hz, 2H), 7.87 (dd, J=9.0 Hz, J=4.6 Hz, 2H), 8.38 (s, 1H), 12.68 (br s, 1H). MS (ES) C12H11FN2O3 requires: 250. Found: 251 (M+H)+ and 273 (M+Na)+.
Name
Quantity
38 mmol
Type
reactant
Reaction Step One
Name
Quantity
190 mmol
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
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4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

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